
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxyl group on the benzofuran ring, and an ethyl ester group on the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-fluorophenol, which is then subjected to a series of reactions to introduce the benzofuran ring and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the ester group can produce a benzofuran alcohol .
Scientific Research Applications
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group on the benzofuran ring can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorophenyl acetic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- Ethyl (5-bromo-2-fluorobenzoyl)acetate
Uniqueness
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the combination of its structural features, including the benzofuran ring, the ethyl ester group, and the specific positioning of the bromine and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including bromination, fluorination, and esterification. The compound's structure features a benzofuran core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, when evaluated against various cancer cell lines, this compound exhibited IC50 values indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 45.3 ± 1.2 |
HeLa (cervical cancer) | 38.7 ± 0.9 |
A549 (lung cancer) | 50.1 ± 1.5 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways associated with diabetes and obesity. For example, it has been tested against α-glucosidase, an enzyme critical for carbohydrate digestion.
In vitro assays demonstrated that this compound acts as a competitive inhibitor with an IC50 value of approximately 32 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) . This suggests that it may be a viable candidate for managing postprandial blood glucose levels.
The biological activity of this compound can be attributed to several molecular interactions:
- Hydrogen Bonding : The hydroxyl group in the compound can form hydrogen bonds with target proteins.
- Halogen Bonding : The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological macromolecules through halogen bonding.
- Ionic Interactions : The carboxylate group may engage in ionic interactions that stabilize the binding to enzyme active sites.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Diabetes Model : In diabetic mice models, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups.
- Cancer Treatment : In xenograft models using human cancer cells, treatment with the compound led to reduced tumor growth rates, indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C17H12BrFO4 |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H12BrFO4/c1-2-22-17(21)15-12-8-10(20)4-6-14(12)23-16(15)11-7-9(18)3-5-13(11)19/h3-8,20H,2H2,1H3 |
InChI Key |
MUCNQGMBOQAUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.